7-Hydroxy-3-methylflavone
CAS No.: 18651-15-5
Cat. No.: VC21005896
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18651-15-5 |
|---|---|
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 7-hydroxy-3-methyl-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
| Standard InChI Key | SUNCCQBNDWHMPR-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Introduction
7-Hydroxy-3-methylflavone, with the CAS number 18651-15-5, is a naturally occurring flavonoid compound found in various plants, including Hypericum perforatum, commonly known as St. John's Wort. This compound belongs to a class of compounds known for their diverse biological activities and has been investigated for its potential applications in several scientific areas.
Biological Activities
7-Hydroxy-3-methylflavone exhibits several notable biological activities that make it an interesting subject for pharmacological research:
Antioxidant Activity
While specific antioxidant data on 7-Hydroxy-3-methylflavone is limited compared to other flavones, related compounds have shown significant antioxidant properties through ABTS and DPPH assays .
Anti-Inflammatory Activity
Although not extensively documented for this particular compound, similar flavones have demonstrated anti-inflammatory effects by inhibiting enzymes like lipoxygenase .
Metabolism and Transformations
Human metabolites of 7-Hydroxy-3-methylflavone include complex derivatives such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromen-7-yl)oxyoxane carboxylic acid . These transformations highlight the metabolic pathways through which this compound interacts within biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume